
3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-morpholino-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which is expressed in the central nervous system and plays an important role in synaptic plasticity, learning, and memory. MPEP has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders.
科学的研究の応用
Cardiovascular Research
Compounds with similar structures have been synthesized and tested for cardiovascular activities. For example, derivatives synthesized for electrocardiographic, antiarrhythmic, and hypotensive activity show promise in cardiovascular research, indicating potential applications in developing treatments for heart-related conditions (Chłoń-Rzepa et al., 2004).
Antiviral Research
Certain purine and pyrimidine derivatives have been explored for their antiviral properties. Some compounds display activity against viruses such as varicella zoster virus (VZV), cytomegalovirus (CMV), and Moloney murine sarcoma virus (MSV), which could be beneficial for developing new antiviral drugs (Dvořáková et al., 1996).
Synthetic Methodology
The molecule's synthesis could contribute to advancements in chemical synthesis techniques, providing a framework for generating new compounds with potential biological activities. Research into facile synthesis methods for similar pyrimidinyl purine diones shows the chemical interest in exploring efficient synthetic routes for complex molecules (Yadava et al., 2010).
Photophysical Properties and Sensing
The design and synthesis of pyrimidine derivatives with photophysical properties offer applications in material science, such as developing novel colorimetric pH sensors and logic gates. These applications stem from the compounds' ability to undergo reversible protonation, causing dramatic color changes useful in sensing technologies (Yan et al., 2017).
作用機序
Target of Action
The primary target of SMR000017551 is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms, which are communities of bacteria that are resistant to antibiotics and immune responses .
Mode of Action
SMR000017551 interacts with DnaK, inhibiting its function . This interaction disrupts the formation of biofilms by Staphylococcus aureus, a bacterium responsible for a wide range of infections .
Biochemical Pathways
The inhibition of DnaK disrupts the normal functioning of Staphylococcus aureus, particularly its ability to form biofilms . Biofilms are a major contributor to antibiotic resistance and infection severity . By disrupting biofilm formation, SMR000017551 enhances the susceptibility of the bacteria to antimicrobial agents .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound . These properties impact the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The result of SMR000017551’s action is a significant reduction in the biofilm-forming capacity of Staphylococcus aureus . This reduction improves the bacteria’s susceptibility to antimicrobial agents, potentially enhancing the effectiveness of treatment strategies .
Action Environment
The efficacy and stability of SMR000017551 can be influenced by various environmental factors. These factors can include the presence of other bacteria, the pH of the environment, and the presence of biofilms
特性
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-21-12-11(13(24)20-16(21)25)23(7-10-27-14-17-3-2-4-18-14)15(19-12)22-5-8-26-9-6-22/h2-4H,5-10H2,1H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMWUPXPJPYZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
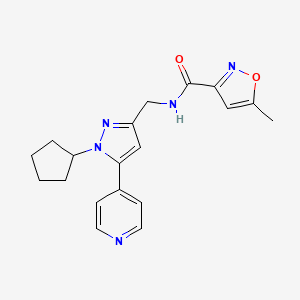
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)
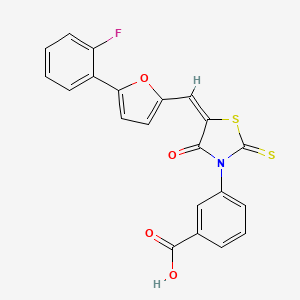
![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)

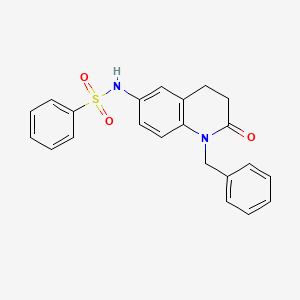
![11-benzyl-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B2768917.png)

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)
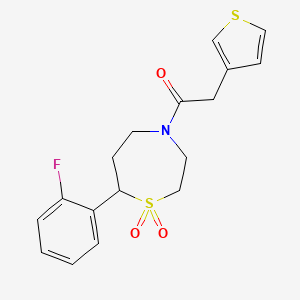
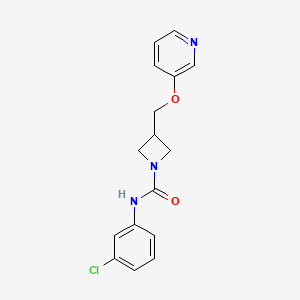
![8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768924.png)
![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768926.png)
![3-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2768929.png)
